One method involves the bromination of quinoline-5,8-dione, followed by a nucleophilic substitution with the desired amine to obtain the 7-amino-quinoline-5,8-dione derivative. []
Another approach utilizes the reaction of a substituted quinoline with 2-(dimethylamino)ethylamine lithium salt to achieve the desired quinolin-4-amine structure. []
Molecular Structure Analysis
For example, analysis of 5,7-Dibromo-N-tosyl-quinolin-8-amine using X-ray crystallography revealed specific hydrogen bonding patterns within its crystal structure. []
Chemical Reactions Analysis
For example, it reacts with carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) to form urea derivatives. []
Mechanism of Action
Some derivatives, like LY163502, exhibit a mechanism related to dopamine D2 receptor agonism. This activity leads to an elevation of acetylcholine levels in the striatum of the rat brain. []
Other derivatives, like TAS-103, have been identified to interact with the signal recognition particle (SRP), specifically the SRP54 subunit. This interaction disrupts SRP complex formation, affecting protein transport within the cell. []
Anticancer Activity:
A series of urea derivatives, synthesized from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This finding suggests their potential as lead compounds for developing anticancer drugs. []
TAS-103, a quinoline derivative, showed potent antitumor activity in murine and human tumor models. While initially categorized as a topoisomerase II poison, further research revealed its interaction with the signal recognition particle (SRP) as a potential mechanism for its anticancer effects. []
Liposomal formulations of TAS-103 have shown enhanced efficacy and reduced side effects compared to the free drug in preclinical cancer models. []
Several 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives exhibited potent and selective cytotoxic activity against colon cancer cells. []
Other Biological Activities:
LY163502, a trans-levorotatory enantiomer of a quinolin-7-amine derivative, acts as a potent and stereospecific dopamine (D2) agonist, influencing acetylcholine levels in the brain. []
Certain quinoline derivatives demonstrated potent and selective inhibition of PI3Kδ kinase, making them potential candidates for treating inflammatory and autoimmune diseases. []
Some compounds have shown promising activity as antagonists of immunostimulatory CpG-oligodeoxynucleotides, offering potential for treating autoimmune diseases. []
Compound Description: This compound serves as a fundamental building block for synthesizing a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives investigated for anticancer activity. [] These derivatives, particularly N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, demonstrated promising cytotoxicity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines. []
Compound Description: LY163502 functions as a potent and stereospecific dopamine (D2) agonist. [] It displays high affinity for dopamine receptors and effectively elevates acetylcholine levels in the striatum of rat brains. [] This compound's pharmacological actions are stereospecific, with the levorotatory enantiomer exhibiting significantly higher potency compared to the racemic mixture or the dextrorotatory isomer. []
Compound Description: TAS-103 is a quinoline derivative exhibiting potent antitumor activity in various tumor models. [, ] While initially recognized as a topoisomerase II poison, later studies identified its interaction with the signal recognition particle (SRP). [, ] TAS-103 disrupts SRP complex formation, impacting the proper delivery of secretory proteins within cells, and ultimately contributing to its antitumor effects. []
Compound Description: This novel quinoline derivative is investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor. [] Molecular docking and dynamics simulations demonstrated its strong binding affinity and specific interactions within the EGFR catalytic site. [] These findings suggest its potential utility in diagnosing and treating head and neck squamous cell carcinoma (HNSCC), where EGFR is often overexpressed. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.